Potassium tetradecanoate-2,2-D2

CAS No.: 352438-85-8

Cat. No.: VC3100264

Molecular Formula: C14H27KO2

Molecular Weight: 268.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 352438-85-8 |

|---|---|

| Molecular Formula | C14H27KO2 |

| Molecular Weight | 268.47 g/mol |

| IUPAC Name | potassium;2,2-dideuteriotetradecanoate |

| Standard InChI | InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i13D2; |

| Standard InChI Key | PYJBVGYZXWPIKK-MUVBCOKNSA-M |

| Isomeric SMILES | [2H]C([2H])(CCCCCCCCCCCC)C(=O)[O-].[K+] |

| SMILES | CCCCCCCCCCCCCC(=O)[O-].[K+] |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)[O-].[K+] |

Introduction

Chemical Properties and Structure

Molecular Structure

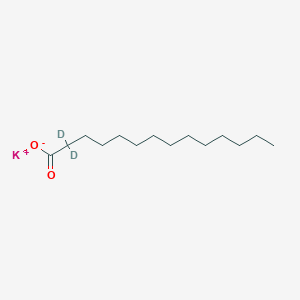

Potassium tetradecanoate-2,2-D2 features a straightforward yet specific molecular structure. It consists of a tetradecanoic acid backbone (a 14-carbon fatty acid chain) where two hydrogen atoms at the second carbon position have been substituted with deuterium atoms. This structure is completed by the carboxylate group, which forms an ionic bond with a potassium cation . The specific structural characteristics can be represented through various chemical notations:

| Structural Representation | Value |

|---|---|

| Molecular Formula | C14H25D2KO2 |

| IUPAC Name | potassium;2,2-dideuteriotetradecanoate |

| SMILES Notation | [2H]C([2H])(CCCCCCCCCCCC)C(=O)[O-].[K+] |

| InChI | InChI=1S/C14H28O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);/q;+1/p-1/i13D2; |

| InChIKey | PYJBVGYZXWPIKK-MUVBCOKNSA-M |

The molecular structure features a linear hydrocarbon chain with selective deuterium labeling at the alpha position. This strategic positioning of deuterium atoms is particularly important for specific spectroscopic applications, as it allows researchers to distinguish the labeled compound from its non-deuterated analog in analytical studies .

Physical and Chemical Characteristics

Potassium tetradecanoate-2,2-D2 possesses characteristic physical and chemical properties that define its behavior in various research applications. The following table summarizes the key physical and chemical properties of this compound:

| Property | Value |

|---|---|

| Physical State | Solid |

| Molecular Weight | 268.47 g/mol |

| Parent Compound | Tetradecanoic-2,2-D2 acid (CID 12358993) |

| Solubility | Soluble in polar solvents |

| Appearance | White to off-white solid |

| Stability | Stable under normal conditions |

| NFPA Health Classification | 2 (Moderate) |

| NFPA Flammability | 0 (Not flammable) |

| NFPA Reactivity | 0 (Stable) |

The compound shares many physical and chemical properties with its non-deuterated counterpart, potassium myristate, but the presence of deuterium atoms significantly alters its behavior in specific analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Applications in Scientific Research

Membrane Interaction Studies

One of the primary applications of potassium tetradecanoate-2,2-D2 is in studies investigating membrane interactions and lipid metabolism. The deuterium labeling at the alpha position provides a unique spectroscopic handle that allows researchers to track the behavior of the fatty acid component in complex biological systems.

Research has demonstrated that deuterium-labeled fatty acids, including derivatives of potassium tetradecanoate-2,2-D2, can be effectively used to study acyl-chain order in membrane bilayers. These studies have particular relevance in understanding the structural and dynamic properties of biological membranes, including those composed of sphingomyelin (SM) and phosphatidylcholine (PC).

The specific positioning of deuterium atoms at the C-2 position allows researchers to monitor changes in the alpha carbon environment, which is particularly sensitive to metabolic transformations and membrane insertion dynamics. This specific labeling pattern enables detailed investigation of:

-

Fatty acid incorporation into membrane phospholipids

-

Metabolic transformations of fatty acids

-

Structural organization of fatty acid chains in membrane bilayers

-

Dynamic properties of membranes containing specific fatty acids

| Supplier | Product Number | Packaging | Purity | Price (as of 2021) |

|---|---|---|---|---|

| American Custom Chemicals Corporation | RDL0008092 | 5 mg | 95.00% | $505.98 |

| Medical Isotopes, Inc. | D4296 | 1 g | Not specified | $1,340.00 |

| C/D/N Isotopes | D-5168 | Not specified | Not specified | Not specified |

The high cost of the compound reflects the specialized synthesis processes required for selective deuteration and the relatively limited market for such research chemicals. Researchers should verify current pricing and availability directly with suppliers, as these details may have changed since the information was published .

Comparative Analysis with Non-Deuterated Analogs

| Property | Potassium Tetradecanoate-2,2-D2 | Potassium Tetradecanoate (non-deuterated) |

|---|---|---|

| CAS Number | 352438-85-8 | 13429-27-1 |

| Molecular Formula | C14H25D2KO2 | C14H27KO2 |

| Molecular Weight | 268.47 g/mol | 266.46 g/mol |

| Physical Properties | Similar to non-deuterated analog | Reference standard |

| Chemical Behavior | Similar to non-deuterated analog | Reference standard |

| Spectroscopic Properties | Distinctive deuterium signals | Standard proton signals |

| Research Applications | Specialized tracer studies | General fatty acid salt applications |

The primary advantage of the deuterated compound is its utility in spectroscopic studies, where the deuterium atoms provide distinct signals that can be distinguished from background proton signals. This allows researchers to track the labeled compound in complex biological systems with high specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume